molecular formula C12H13ClN4O2 B2973853 Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4) CAS No. 16435-75-9

Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)

Cat. No. B2973853
CAS RN: 16435-75-9
M. Wt: 280.71
InChI Key: SCNPGKBZQYWAPN-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxin is a type of polychlorinated dibenzodioxin (PCDD), which is a group of organic polyhalogenated compounds that are significant environmental pollutants . They are commonly referred to as dioxins .


Synthesis Analysis

Dibenzo[b,e][1,4]dioxin and its derivatives are usually formed as unwanted byproducts in various industrial processes, including the production of chlorinated phenols .


Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]dioxin consists of two benzene rings connected by two oxygen atoms .


Chemical Reactions Analysis

Dibenzo[b,e][1,4]dioxin and its derivatives are resistant to oxidation and other reactions due to the stability of the aromatic rings .


Physical And Chemical Properties Analysis

Dibenzo[b,e][1,4]dioxin and its derivatives are typically colorless solids with no distinguishable odor at room temperature . They have low solubility in water .

Safety and Hazards

Dibenzo[b,e][1,4]dioxin and its derivatives are known to be toxic and carcinogenic . They can cause skin inflammation, respiratory issues, and other health problems .

Future Directions

There have been attempts to develop bacterial strains that can degrade dibenzo[b,e][1,4]dioxin and its derivatives, which could potentially be used for environmental remediation .

properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;/h1-4H,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRREUFLUPYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)

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